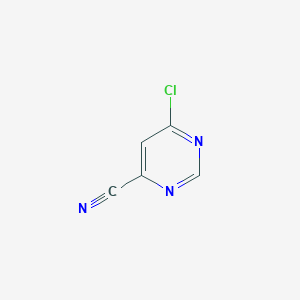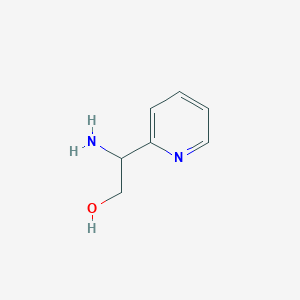
6-氯嘧啶-4-腈
描述
“6-Chloropyrimidine-4-carbonitrile” is a chemical compound with the CAS Number: 939986-65-9 . It has a molecular weight of 139.54 .
Synthesis Analysis
The synthesis of pyrimidines has been investigated for over a century . A route to 4,5,6-trichloropyrimidine-2-carbonitrile was developed starting from 4,6-dichloro-2-(methylthio)pyrimidine . The steps involved nucleophilic displacement of the 4,6-chlorine atoms by benzyloxide, followed by oxidation of the sulfide group to sulfone, its displacement by cyanide and chlorination at the pyrimidine C5 position with NCS .
Molecular Structure Analysis
The molecular structure of “6-Chloropyrimidine-4-carbonitrile” consists of a six-membered aromatic heterocyclic ring with two nitrogen atoms at positions 1 and 3 .
Chemical Reactions Analysis
The chemical reactions of “6-Chloropyrimidine-4-carbonitrile” involve transition metal-catalysed coupling reactions or nucleophilic substitutions at the chlorine-substituted C4/6 carbons, as well as via modification of the C2 nitrile group .
科学研究应用
Pharmaceutical Research
6-Chloropyrimidine-4-carbonitrile: is a valuable intermediate in pharmaceutical research. It is utilized in the synthesis of various pyrimidine derivatives, which are core structures in many drugs due to their biological significance. These derivatives often exhibit a wide range of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties .
Agriculture
In the agricultural sector, 6-Chloropyrimidine-4-carbonitrile can be used to develop novel agrochemicals. Its derivatives may serve as precursors for the synthesis of pesticides and herbicides, contributing to the protection of crops from pests and diseases .
Material Science
This compound finds applications in material science, particularly in the development of new materials with enhanced properties. Its derivatives can be incorporated into polymers to improve thermal stability and mechanical strength .
Chemical Synthesis
6-Chloropyrimidine-4-carbonitrile: is a versatile building block in organic synthesis. It is employed in the construction of complex molecules through various reactions, including nucleophilic substitution and cross-coupling reactions, which are fundamental in creating compounds for further research and development .
Environmental Science
Research in environmental science benefits from 6-Chloropyrimidine-4-carbonitrile as it can be used to study the degradation of pyrimidine-based compounds in the environment. Understanding its breakdown products and pathways is crucial for assessing environmental impact and designing eco-friendly chemicals .
Biochemistry Research
In biochemistry, 6-Chloropyrimidine-4-carbonitrile is used to explore the biochemical pathways involving pyrimidine metabolism. It can act as an analog to naturally occurring pyrimidines, helping to elucidate the function of enzymes and other proteins involved in nucleic acid synthesis .
Nanotechnology
The field of nanotechnology may utilize 6-Chloropyrimidine-4-carbonitrile in the creation of nanoscale materials. Its derivatives could potentially be used to modify the surface properties of nanoparticles, influencing their interaction with biological systems for applications like drug delivery .
作用机制
安全和危害
“6-Chloropyrimidine-4-carbonitrile” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
未来方向
The multiple reactive sites of “6-Chloropyrimidine-4-carbonitrile” offer rich chemistry and potential for future research . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
属性
IUPAC Name |
6-chloropyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-1-4(2-7)8-3-9-5/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRPBTWNTZPVSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939986-65-9 | |
| Record name | 6-chloropyrimidine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)




